molecular formula C17H16N2O2S B352656 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1031247-73-0

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B352656
CAS No.: 1031247-73-0
M. Wt: 312.4g/mol
InChI Key: OVVPAAAWRPWALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and substituted with methylphenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methylphenylamine in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signaling cascades that regulate metabolic processes or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

    Troglitazone: An earlier thiazolidinedione with a different safety profile.

Uniqueness

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones

Properties

IUPAC Name

5-(4-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)18-15-16(20)19(17(21)22-15)14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVPAAAWRPWALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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